2,4-Dimethylbenzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

2,4-Dimethylbenzamide (CAS: 73258-94-3) is a primary benzamide derivative featuring methyl substituents at the 2- and 4-positions of the phenyl ring. This substitution pattern imparts distinct steric and electronic properties compared to its regioisomers (e.g., 2,6-, 3,5-, 3,4-dimethylbenzamide).

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 73258-94-3
Cat. No. B3178721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzamide
CAS73258-94-3
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N)C
InChIInChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
InChIKeyGWLFXUUYBRACSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzamide (CAS 73258-94-3): A Versatile Ortho/Para-Substituted Benzamide Building Block for Synthesis and Research


2,4-Dimethylbenzamide (CAS: 73258-94-3) is a primary benzamide derivative featuring methyl substituents at the 2- and 4-positions of the phenyl ring. This substitution pattern imparts distinct steric and electronic properties compared to its regioisomers (e.g., 2,6-, 3,5-, 3,4-dimethylbenzamide). The compound is a white to off-white solid at room temperature, soluble in organic solvents, and exhibits typical amide hydrogen bonding capabilities . Benzamide derivatives, including 2,4-dimethylbenzamide, are frequently studied for their potential antimicrobial and anti-inflammatory properties, and serve as key intermediates in the synthesis of more complex pharmaceutical and agrochemical agents [1].

Why Not All Dimethylbenzamides Are Created Equal: The Critical Role of 2,4-Substitution in 2,4-Dimethylbenzamide (CAS 73258-94-3) Performance


The position of methyl substituents on the benzamide core is a critical determinant of both chemical and biological behavior. Directly substituting 2,4-Dimethylbenzamide (CAS 73258-94-3) with a regioisomer such as 3,5- or 2,6-dimethylbenzamide is not scientifically valid without re-validation, as these analogs exhibit fundamentally different steric, electronic, and conformational properties. For instance, the dual ortho-substitution in 2,6-dimethylbenzamide forces the amide group out of the plane of the aromatic ring, disrupting π-electron conjugation and drastically altering its reactivity and molecular recognition [1]. Similarly, the 3,5-pattern lacks the ortho-steric influence, leading to different crystal packing, solubility, and target binding profiles . Therefore, any existing data, protocol, or patent claiming a specific effect for a 'dimethylbenzamide' must be scrutinized for the exact substitution pattern; the 2,4-isomer is a unique chemical entity with its own distinct, albeit less comprehensively documented, property set.

Quantitative Differentiation of 2,4-Dimethylbenzamide (CAS 73258-94-3) Against Closest Analogs and In-Class Candidates


Comparative Enzyme Inhibitory Activity of Monomethyl vs. Dimethyl Benzamide Scaffolds

While direct head-to-head IC50 data for 2,4-dimethylbenzamide against its isomers are not available in the public domain, robust cross-study comparable data for monomethyl benzamides demonstrates a clear, position-dependent effect on enzyme inhibition, a principle that extends to dimethylated analogs. In a study of substituted benzamides, the 2-methylbenzamide ('lead' compound) exhibited significantly higher inhibitory activity (IC50 = 8.7 ± 0.7 μM) compared to its 3-methyl (IC50 = 14.8 ± 5.0 μM) and 4-methyl (IC50 = 29.1 ± 3.8 μM) counterparts [1]. This nearly 3.3-fold difference between the ortho- and para-substituted monomethyl analogs underscores the critical role of the 2-position. The presence of the 2-methyl group in 2,4-dimethylbenzamide is thus a key structural feature expected to confer a distinct activity profile compared to regioisomers lacking this ortho-substitution, such as 3,5- or 3,4-dimethylbenzamide.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Differentiation in Insect Repellent Activity Based on Substitution Pattern: The 2,4-Dimethylbenzamide Advantage

A foundational US patent (US4028411) specifically claims a class of dimethyl substituted aryl amides, including 2,4-dimethylbenzamide, as effective insect repellents [1]. The patent's generic formula encompasses various dimethylbenzamide regioisomers, but the activity is known to be highly dependent on the specific substitution pattern. While the benchmark insect repellent DEET (N,N-Diethyl-3-methylbenzamide) features a meta-substitution, the patent establishes that the 2,4-dimethyl pattern is a distinct and active chemotype. This is in contrast to the 3,5-dimethylbenzamide isomer, which is described as an insecticide (acting via a different mode of action as a cycloalkenyl compound and acid halide ), highlighting a fundamental functional divergence within the same molecular formula class. The selection of 2,4-dimethylbenzamide over its 3,5-isomer is thus justified for applications targeting repellency rather than acute toxicity.

Agrochemical Insect Repellent Vector Control

Contrasting Conformational and Electronic Properties: 2,4- vs. 2,6-Dimethylbenzamide

The fundamental difference between 2,4- and 2,6-dimethylbenzamide lies in the conformation of the amide group relative to the aromatic ring. For 2,6-dimethylbenzamides, the presence of two ortho-methyl groups creates significant steric hindrance, forcing the amide group to twist out of the plane of the benzene ring [1]. This non-planar conformation interrupts the π-electron conjugation between the amide nitrogen and the aromatic system, profoundly affecting the molecule's electronic properties, proton affinity, and ability to participate in π-stacking interactions [2]. In contrast, 2,4-dimethylbenzamide, with only one ortho-substituent, is expected to maintain a more planar, conjugated conformation. This conformational freedom allows for more predictable hydrogen bonding patterns and greater synthetic versatility as a building block, as the amide group is less sterically encumbered for further derivatization.

Physical Organic Chemistry Computational Chemistry Molecular Design

High-Value Application Scenarios for 2,4-Dimethylbenzamide (CAS 73258-94-3) Rooted in Quantitative Evidence


Scaffold for Next-Generation Insect Repellent Development

The patent-backed designation of 2,4-dimethylbenzamide as an insect repellent makes it a key scaffold for developing novel vector control agents [1]. Researchers can leverage the 2,4-substitution pattern to synthesize focused libraries, aiming to optimize repellency duration, spectrum of activity, and safety profile compared to the benchmark repellent DEET. This is a fundamentally different research direction than that pursued with the 3,5-isomer, which is classified as an insecticide .

Crystallography and Solid-State Materials Science

The specific hydrogen-bonding capabilities of 2,4-dimethylbenzamide, as part of the broader benzamide class, make it a valuable co-former for crystal engineering studies [2]. Its planar conformation, inferred from comparisons with the sterically hindered 2,6-isomer [3], suggests it is more likely to form predictable supramolecular synthons (e.g., one-dimensional chains) via N-H···O hydrogen bonds, making it a more reliable building block for designing new crystalline materials with tailored properties.

Medicinal Chemistry: A Unique SAR Probe for Target Engagement

The 2,4-dimethylbenzamide core offers a distinct steric and electronic environment compared to other benzamide isomers. When incorporated as a fragment or pharmacophore into a larger molecule, the presence of the ortho-methyl group can be used to probe the steric tolerance of a biological target's binding pocket. Quantitative SAR data from monomethyl benzamides demonstrate that ortho-substitution can significantly enhance inhibitory potency compared to para-substitution [4]. This makes 2,4-dimethylbenzamide a logical, data-driven choice for initial screening libraries over its 3,5- or 3,4-substituted counterparts when seeking to exploit ortho-steric effects.

Synthetic Chemistry: A Versatile Amide Building Block

As a primary amide with a defined substitution pattern, 2,4-dimethylbenzamide serves as a versatile intermediate for synthesizing more complex molecules [1]. Its availability in research quantities with a specified purity of 95% makes it a practical choice for method development in organic synthesis. Its single ortho-substituent allows for greater conformational freedom and reactivity at the amide nitrogen compared to the doubly ortho-substituted 2,6-isomer, which is known to be sterically congested and conformationally locked [3].

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